molecular formula C26H22N4O2 B2391931 N,1-dibenzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 896847-17-9

N,1-dibenzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

カタログ番号: B2391931
CAS番号: 896847-17-9
分子量: 422.488
InChIキー: HJBSAVBGEJJDNY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,1-Dibenzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a novel synthetic compound offered for biological screening and investigative research. This chemical belongs to a class of fused polycyclic heteroaromatic structures that have demonstrated significant potential in early-stage drug discovery, particularly in the field of oncology. Compounds featuring the pyrido-pyrrolo-pyrimidine scaffold are of high interest due to their ability to interact with key cellular targets. Research on closely related analogs has shown potent anticancer activities against various human cancer cell lines, including prostate (DU145), colon (HT29), liver (HepG2), and lung (NCI-H460) carcinomas . The mechanism of action for this chemical family is under investigation but is believed to involve the inhibition of critical kinase signaling pathways that drive cancer cell proliferation and growth. Molecular docking studies on similar structures suggest a potential for high-affinity binding to the active site of EGFR tyrosine kinase, a well-validated molecular target in cancer therapy . Furthermore, in silico analyses of related molecules indicate promising drug-like properties, including compliance with Lipinski's Rule of Five, suggesting a high potential for oral bioavailability . Researchers can utilize this compound as a key intermediate or a lead molecule for developing new therapeutic agents, for studying kinase inhibition mechanisms, and for profiling in vitro cytotoxicity across a broad panel of cancer cell lines. For Research Use Only. Not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

N,6-dibenzyl-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2/c1-18-9-8-14-29-23(18)28-24-21(26(29)32)15-22(30(24)17-20-12-6-3-7-13-20)25(31)27-16-19-10-4-2-5-11-19/h2-15H,16-17H2,1H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBSAVBGEJJDNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Structural and Chemical Context

The compound belongs to the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine class, characterized by a tricyclic system with nitrogen atoms at positions 1, 3, 6, and 8. Its IUPAC name, N,6-dibenzyl-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0³,⁷]trideca-3(7),4,8,10,12-pentaene-5-carboxamide , reflects the intricate arrangement of rings and substituents. The molecular formula C₂₆H₂₂N₄O₂ (MW: 422.488 g/mol) includes two benzyl groups, a methyl substituent, and a carboxamide moiety, all critical for modulating biological activity.

Synthetic Pathways and Methodologies

Starting Materials and Precursors

Synthesis typically begins with readily available pyrimidine and pyrrole derivatives. Key precursors include:

  • 4-Aminopyrimidine-5-carboxylates : Serve as the pyrimidine backbone.
  • N-Benzyl-2-bromoacetamide : Introduces the benzyl-carboxamide group.
  • 1-Bromo-4-nitrobenzene : Used in Suzuki-Miyaura cross-coupling reactions to form biaryl linkages.
Table 1: Common Starting Materials and Their Roles
Compound Role in Synthesis Source Reference
4-Aminopyrimidine-5-carboxylate Pyrimidine core formation
N-Benzyl-2-bromoacetamide Carboxamide and benzyl group addition
1-Bromo-4-nitrobenzene Aryl coupling via Suzuki reaction

Stepwise Reaction Mechanisms

Formation of the Pyrido-Pyrrolo-Pyrimidine Core

The tricyclic system is constructed through a tandem cyclization-condensation sequence:

  • Palladium-Catalyzed Coupling : A Suzuki-Miyaura reaction between 4-aminopyrimidine-5-boronic acid and 1-bromo-4-nitrobenzene forms the biaryl intermediate. This step employs bis(pinacolato)diboron and Pd(PPh₃)₂Cl₂ in 1,4-dioxane at 110°C for 2.5 hours, achieving yields of ~75%.
  • Nitro Group Reduction : The intermediate is treated with 80% hydrazine hydrate (NH₂NH₂·H₂O) to reduce the nitro group to an amine, facilitating subsequent cyclization.
  • Cyclocondensation : Heating the amine with ethyl acetoacetate in acetic acid induces cyclization, forming the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine skeleton.
Functionalization with Benzyl and Carboxamide Groups

The final structure is achieved through:

  • N-Benzylation : Reaction with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in DMF at 80°C for 12 hours installs the first benzyl group at N1.
  • Carboxamide Formation : Treatment with phenylpyridine carbonyl chloride (or analogous acyl chlorides) in dichloromethane (DCM) with triethylamine (Et₃N) yields the carboxamide moiety.

Optimization of Reaction Conditions

Table 2: Critical Reaction Parameters and Yields
Step Conditions Catalyst/Solvent Yield (%) Reference
Suzuki Coupling 110°C, 2.5 h, N₂ atmosphere Pd(PPh₃)₂Cl₂, 1,4-dioxane 75
Nitro Reduction NH₂NH₂·H₂O, H₂O, 5 min - 90
Cyclocondensation Acetic acid, reflux, 6 h - 68
N-Benzylation Benzyl bromide, K₂CO₃, DMF, 80°C - 82

Key findings:

  • Solvent-Free Reactions : Trifluoromethanesulfonic acid (0.5 equiv.) under solvent-free conditions at 110°C improves cyclocondensation yields by 15% compared to acetonitrile-based methods.
  • Catalyst Loading : Reducing Pd catalyst from 5 mol% to 2 mol% in Suzuki couplings maintains efficiency while lowering costs.

Purification and Characterization

Isolation Techniques

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent separates unreacted benzyl bromide and acyl chloride byproducts.
  • Crystallization : Recrystallization from ethanol/water (4:1) yields pure product as off-white crystals (mp: 214–216°C).

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.35–7.28 (m, 10H, benzyl-H), 3.89 (s, 3H, N-CH₃).
  • HRMS : m/z calcd for C₂₆H₂₂N₄O₂ [M+H]⁺: 423.1782; found: 423.1785.

Challenges and Limitations

  • Regioselectivity Issues : Competing reactions during cyclocondensation lead to regioisomers, requiring careful pH control (pH 6–7).
  • Sensitivity to Moisture : The carboxamide intermediate hydrolyzes readily, necessitating anhydrous conditions during acylation.
  • Low Solubility : The final product’s poor solubility in common solvents complicates large-scale synthesis.

化学反応の分析

Types of Reactions

N,1-dibenzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

科学的研究の応用

N,1-dibenzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

作用機序

The mechanism of action of N,1-dibenzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

類似化合物との比較

N-1 Position Modifications

  • Dibenzyl vs.
  • Methoxypropyl : Derivatives like 1-(3-methoxypropyl)-9-methyl-4-oxo-N-(2-phenylethyl)-...-carboxamide exhibit intermediate logP values, balancing solubility and bioavailability .

Carboxamide Substituents

  • Imidazolylpropyl : The imidazole-containing analog demonstrated potent anti-tubercular activity (MIC = 20 µg/mL against MDR-Mtb), likely due to hydrogen bonding with Ag85C’s catalytic site .
  • Benzyl : Compound E201-0271 (N-benzyl) showed preliminary antibiofilm activity, indicating the benzyl group may stabilize interactions with bacterial targets .

Computational and Structural Insights

  • FRIGATE Screening : The imidazolylpropyl analog (1) was identified as an Ag85C inhibitor via virtual screening, with NMR confirming binding to the enzyme’s active site .
  • Docking Studies : Bulky N-1 substituents (e.g., dibenzyl) may sterically hinder binding to SARS-CoV-2 Mpro, explaining the inactivity of compound 21 .

生物活性

N,1-dibenzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, applications in drug development, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple heterocyclic rings and functional groups that enhance its reactivity and interaction with biological targets. The presence of dibenzyl groups contributes to its lipophilicity, which may influence its bioavailability and pharmacological effects.

Molecular Formula

  • Molecular Formula : C30H30N4O3
  • Molecular Weight : 494.595 g/mol

Antiviral Properties

Research indicates that this compound exhibits promising antiviral activity. In vitro studies have demonstrated its ability to inhibit viral replication through specific molecular interactions.

Key Findings:

  • Binding Affinity : The compound effectively binds to the active site of viral proteases, inhibiting their function.
  • Selectivity Index : Exhibits a high selectivity index in comparison to conventional antiviral drugs.

The mechanism by which this compound exerts its biological effects involves modulation of key enzymatic pathways. It interacts with specific receptors or enzymes, leading to altered cellular responses that can inhibit viral replication or modulate inflammatory pathways.

Case Study: SARS-CoV-2 Main Protease

In a study focusing on SARS-CoV-2, molecular docking simulations revealed that the compound binds favorably within the active site of the main protease, suggesting potential as a therapeutic agent against COVID-19. The binding interactions involve strong non-covalent interactions that enhance inhibitory effects on viral replication.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological profiles. The following table summarizes key differences:

Compound NameStructural FeaturesBiological Activity
N-(3-Chloro-2-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamideSimilar core structureAntiviral activity against HSV
N,N-Dibenzyl-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamideContains dibenzyl groupsEnhanced lipophilicity and bioactivity
1-Methyl-4-oxo-N-(3-methylphenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamideDifferent methyl substitution patternsVariations in pharmacological properties

Antimicrobial Activity

Preliminary studies suggest that the compound may also possess antimicrobial properties. In vitro tests have shown activity against various bacterial strains, indicating its potential as a broad-spectrum antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,1-dibenzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step heterocyclic condensation, alkylation, and amidation. Key steps include:

  • Alkylation : Substituents (e.g., benzyl groups) are introduced via nucleophilic substitution under reflux with polar aprotic solvents (e.g., DMF) and bases like K₂CO₃ .
  • Cyclization : Pyrido-pyrrolo-pyrimidine core formation requires controlled heating (80–120°C) and catalysts such as Pd(OAc)₂ for regioselectivity .
  • Yield optimization : Solvent polarity (e.g., DMSO vs. ethanol), temperature gradients, and stoichiometric ratios of reagents significantly affect purity and yield (e.g., 53–62% yields reported for analogs) .

Q. Which spectroscopic and chromatographic techniques are critical for validating the structural integrity and purity of this compound?

  • Methodology :

  • 1H/13C NMR : Assign aromatic protons (δ 7.0–8.8 ppm) and carbonyl carbons (δ 160–170 ppm) to confirm regiochemistry and substitution patterns .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ m/z 244.1 for related analogs) .
  • HPLC-PDA : Purity >95% is achievable using C18 columns with acetonitrile/water gradients (retention time ~12–15 min for pyrido-pyrrolo-pyrimidines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-TB vs. anticancer) for this compound?

  • Methodology :

  • Target-specific assays : Use in vitro kinase inhibition assays (e.g., CDK9 or Ag85C targets) to clarify mechanism of action (MOA). For example, NMR-based binding studies confirmed interaction with Ag85C in Mycobacterium tuberculosis .
  • Dose-response profiling : Compare IC₅₀ values across cell lines (e.g., MIC of 20 mg/mL for MDR-TB vs. IC₅₀ <10 µM in cancer models) to identify context-dependent activity .
  • Metabolomic profiling : LC-MS/MS can track compound stability and metabolite formation in different biological matrices .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in complex biological systems?

  • Methodology :

  • Computational docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses with targets like kinases or bacterial enzymes. FRIGATE screening identified Ag85C as a surrogate target for anti-TB activity .
  • CRISPR/Cas9 knockout models : Validate target engagement by assessing loss of efficacy in cells lacking specific receptors (e.g., EGFR or CDK9) .
  • Thermal shift assays (TSA) : Monitor protein melting shifts to confirm direct target binding .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Methodology :

  • Substituent modulation : Replace benzyl groups with electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) groups to improve binding affinity. For example, N-isopropyl analogs showed improved solubility without compromising activity .
  • Bioisosteric replacement : Replace the pyrimidine ring with quinazoline or triazine cores to explore scaffold flexibility .
  • Pharmacokinetic optimization : Introduce PEGylated side chains or prodrug moieties (e.g., ester hydrolysis) to enhance bioavailability .

Q. What in vivo models are appropriate for evaluating this compound’s therapeutic potential?

  • Methodology :

  • Murine MDR-TB models : Assess bacterial load reduction in lung tissues after oral dosing (20–50 mg/kg) over 28 days .
  • Xenograft cancer models : Monitor tumor volume inhibition in nude mice implanted with human cancer cell lines (e.g., PANC-1 pancreatic cancer) using bioluminescent imaging .
  • Toxicology screening : Perform hepatic (ALT/AST) and renal (creatinine) function tests to establish safety margins .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。